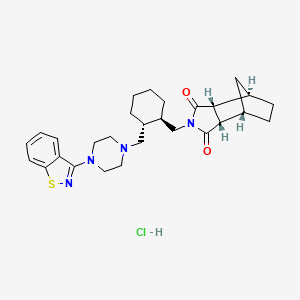
7-Benzyloxy Quetiapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a benzyloxy-substituted piperazine derivative. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to maintain consistency and quality. Key steps include the preparation of intermediates, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions may produce reduced forms of the compound, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenated compounds and catalysts facilitate substitution reactions
Major Products:
Scientific Research Applications
7-Benzyloxy Quetiapine has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter receptors and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 7-Benzyloxy Quetiapine is similar to that of quetiapine. It primarily involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This antagonism helps in modulating neurotransmitter activity, leading to its therapeutic effects. Additionally, the compound may interact with other receptors, including histamine and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Quetiapine: The parent compound, widely used as an antipsychotic medication.
Norquetiapine: An active metabolite of quetiapine with distinct pharmacological properties.
Other Atypical Antipsychotics: Compounds such as clozapine and olanzapine, which share similar mechanisms of action
Uniqueness: 7-Benzyloxy Quetiapine is unique due to the presence of the benzyloxy group, which may enhance its binding affinity and selectivity for certain receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound and other similar antipsychotics .
Properties
IUPAC Name |
2-[2-[4-(2-phenylmethoxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c32-17-19-33-18-16-30-12-14-31(15-13-30)28-24-8-4-5-9-26(24)35-27-20-23(10-11-25(27)29-28)34-21-22-6-2-1-3-7-22/h1-11,20,32H,12-19,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQGPVOLZWEAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)


![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)

![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)



![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)

